molecular formula C10H8N2O3 B2676286 Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate CAS No. 2090924-02-8

Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B2676286
CAS No.: 2090924-02-8
M. Wt: 204.185
InChI Key: HSOBYUUVEWXOTQ-UHFFFAOYSA-N
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Description

Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a formyl group at the 2-position and a carboxylate group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent formylation and esterification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine core can also interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the formyl and carboxylate groups.

    Methyl 2-formylimidazo[1,2-a]pyridine: Lacks the carboxylate group.

    Methyl imidazo[1,2-a]pyridine-7-carboxylate: Lacks the formyl group.

Uniqueness: Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate is unique due to the presence of both formyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-12-5-8(6-13)11-9(12)4-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOBYUUVEWXOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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